molecular formula C15H20ClN3O B1212918 Paclobutrazol CAS No. 66346-05-2

Paclobutrazol

Cat. No.: B1212918
CAS No.: 66346-05-2
M. Wt: 293.79 g/mol
InChI Key: RMOGWMIKYWRTKW-UONOGXRCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Paclobutrazol involves several key steps:

    Aldol Condensation: 4-Chlorobenzaldehyde and pinacolone undergo aldol condensation to form a chalcone.

    Hydrogenation: The chalcone is hydrogenated using Raney nickel as a catalyst to produce a substituted ketone.

    Bromination: The substituted ketone is brominated.

    Nucleophilic Substitution: The brominated compound is treated with the sodium salt of 1,2,4-triazole in a nucleophilic substitution reaction.

    Reduction: The final reduction step uses sodium borohydride in cold methanol to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of autoclaves, precise temperature control, and efficient catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Paclobutrazol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major product formed from these reactions is this compound itself, along with various intermediates and by-products depending on the specific reaction conditions .

Comparison with Similar Compounds

    Uniconazole: Another triazole compound with similar growth-regulating properties.

    Flurprimidol: A plant growth regulator that also inhibits gibberellin biosynthesis.

    Daminozide: A growth retardant used in horticulture.

Comparison: Paclobutrazol is unique due to its high efficacy in inhibiting gibberellin biosynthesis and its ability to enhance stress tolerance in plants. Compared to Uniconazole and Flurprimidol, this compound has a broader range of applications and is more effective in certain crops .

This compound stands out for its multifaceted applications in agriculture, biology, and industry, making it a valuable tool for researchers and practitioners alike.

Properties

CAS No.

66346-05-2

Molecular Formula

C15H20ClN3O

Molecular Weight

293.79 g/mol

IUPAC Name

(2S,3S)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol

InChI

InChI=1S/C15H20ClN3O/c1-15(2,3)14(20)13(19-10-17-9-18-19)8-11-4-6-12(16)7-5-11/h4-7,9-10,13-14,20H,8H2,1-3H3/t13-,14+/m0/s1

InChI Key

RMOGWMIKYWRTKW-UONOGXRCSA-N

Isomeric SMILES

CC(C)(C)[C@@H]([C@H](CC1=CC=C(C=C1)Cl)N2C=NC=N2)O

SMILES

CC(C)(C)C(C(CC1=CC=C(C=C1)Cl)N2C=NC=N2)O

Canonical SMILES

CC(C)(C)C(C(CC1=CC=C(C=C1)Cl)N2C=NC=N2)O

76738-62-0
66346-05-2

Pictograms

Flammable; Irritant; Health Hazard; Environmental Hazard

Synonyms

1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol
paclobutrazol
paclobutrazol, (R*,S*)-(+-)-isomer
paclobutrazol, (R*,S*)-isomer
paclobutrazol, (R-(R*,R*))-isomer
paclobutrazol, (R-(R*,S*))-isomer
paclobutrazol, (S-(R*,R*))-isomer
paclobutrazol, (S-(R*,S*))-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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